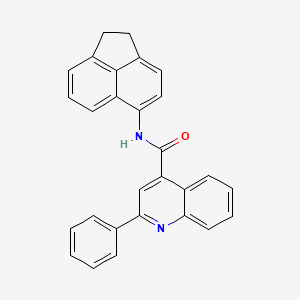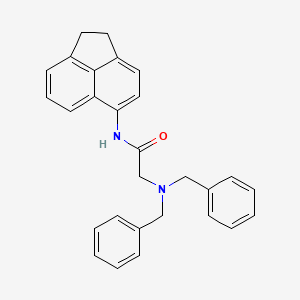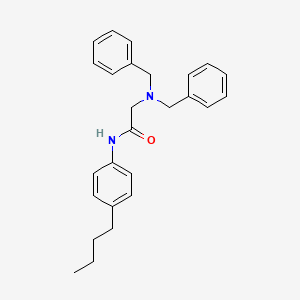![molecular formula C20H16O7 B4332088 [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)
[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate
Übersicht
Beschreibung
[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and cosmetics. This compound is synthesized using a specific method that involves the reaction of salicylic acid with 3,4-dihydrocoumarin. In
Wirkmechanismus
The mechanism of action of [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate varies depending on its application. In pharmaceuticals, it works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, it works by disrupting the cell membrane of fungi and insects, leading to their death. In cosmetics, it works by inhibiting the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate vary depending on its application. In pharmaceuticals, it has been found to reduce inflammation, pain, and fever. It has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. In agriculture, it has been found to have antifungal and insecticidal properties, leading to crop protection. In cosmetics, it has been found to have skin-lightening and anti-aging properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate in lab experiments include its potential applications in various fields of scientific research, its ease of synthesis, and its low cost. However, there are also limitations to its use, including its potential toxicity, which requires careful handling and disposal, and its potential side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate. In pharmaceuticals, further research is needed to explore its potential as an anticancer agent and to determine its safety and efficacy in clinical trials. In agriculture, further research is needed to optimize its use as a crop protection agent and to determine its potential environmental impact. In cosmetics, further research is needed to determine its safety and efficacy as a skin-lightening and anti-aging agent. Additionally, further research is needed to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion
In conclusion, [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate is a compound that has potential applications in various fields of scientific research, including pharmaceuticals, agriculture, and cosmetics. Its synthesis method involves the reaction of salicylic acid with 3,4-dihydrocoumarin in the presence of a catalyst. Its mechanism of action varies depending on its application, but it has been found to exhibit anti-inflammatory, analgesic, antipyretic, anticancer, antifungal, insecticidal, skin-lightening, and anti-aging properties. While it has several advantages for use in lab experiments, there are also limitations to its use, including potential toxicity and side effects. Several future directions for research on [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate exist, including further exploration of its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate has potential applications in various fields of scientific research. In pharmaceuticals, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells. In agriculture, it has been found to have antifungal and insecticidal properties, making it a potential candidate for use in crop protection. In cosmetics, it has been found to have skin-lightening and anti-aging properties.
Eigenschaften
IUPAC Name |
[2-(4-oxochromen-3-yl)-1,3-dioxolan-4-yl]methyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c21-16-7-3-1-5-13(16)19(23)25-9-12-10-26-20(27-12)15-11-24-17-8-4-2-6-14(17)18(15)22/h1-8,11-12,20-21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTCQOVWNUHUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=COC3=CC=CC=C3C2=O)COC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl 2-hydroxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea](/img/structure/B4332038.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B4332052.png)

![2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4332072.png)

![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)


